Cas no 1007550-70-0 (4-ethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide)

4-ethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide structure
1007550-70-0 structure
Product name:4-ethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide
CAS No:1007550-70-0
MF:C21H21N3O3S
MW:395.47474360466
CID:6223727
PubChem ID:2160381

4-ethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-ethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide
    • AKOS024584071
    • 4-ethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
    • SR-01000007187
    • 1007550-70-0
    • 4-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
    • AB00668458-01
    • SR-01000007187-1
    • Oprea1_209000
    • F0561-0504
    • Inchi: 1S/C21H21N3O3S/c1-3-27-16-10-8-15(9-11-16)21(25)22-20-17-12-28(26)13-18(17)23-24(20)19-7-5-4-6-14(19)2/h4-11H,3,12-13H2,1-2H3,(H,22,25)
    • InChI Key: KNOCECRMMBVAOR-UHFFFAOYSA-N
    • SMILES: S1(CC2C(=C(NC(C3C=CC(=CC=3)OCC)=O)N(C3C=CC=CC=3C)N=2)C1)=O

Computed Properties

  • Exact Mass: 395.13036271g/mol
  • Monoisotopic Mass: 395.13036271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 581
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 92.4Ų
  • XLogP3: 2.5

4-ethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0561-0504-20μmol
4-ethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide
1007550-70-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0561-0504-5mg
4-ethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide
1007550-70-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0561-0504-100mg
4-ethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide
1007550-70-0 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0561-0504-5μmol
4-ethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide
1007550-70-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0561-0504-20mg
4-ethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide
1007550-70-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0561-0504-15mg
4-ethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide
1007550-70-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0561-0504-1mg
4-ethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide
1007550-70-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0561-0504-2μmol
4-ethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide
1007550-70-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0561-0504-4mg
4-ethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide
1007550-70-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0561-0504-50mg
4-ethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide
1007550-70-0 90%+
50mg
$160.0 2023-05-17

4-ethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide Related Literature

Additional information on 4-ethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide

Introduction to 4-ethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide and Its Significance in Modern Chemical Biology

4-ethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide, identified by its CAS number 1007550-70-0, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The compound’s structure incorporates several key pharmacophoric elements, including a benzamide moiety linked to a thienopyrazole scaffold, which has been extensively studied for its biological activity.

The thienopyrazole core of 4-ethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide is particularly noteworthy. Thienopyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. Recent studies have highlighted the importance of this scaffold in modulating various cellular pathways, making it a valuable candidate for further investigation. The presence of a 5-oxo group in the thienopyrazole ring enhances the compound’s reactivity and potential for interaction with biological targets.

The benzamide moiety in 4-ethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide contributes to its pharmacological profile by providing a hydrogen bond acceptor site. This feature is crucial for the compound’s binding affinity to biological receptors and enzymes. Moreover, the 4-ethoxy substituent at the para position of the benzamide group influences the electronic properties of the molecule, potentially affecting its solubility and metabolic stability. These structural features collectively contribute to the compound’s unique pharmacokinetic and pharmacodynamic properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between 4-ethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide and biological targets. These studies have revealed that the compound can effectively modulate key signaling pathways involved in diseases such as cancer and inflammation. For instance, research has shown that this molecule can inhibit the activity of certain kinases and transcription factors, thereby disrupting abnormal cellular proliferation and survival mechanisms.

The synthesis of 4-ethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide represents a significant achievement in organic chemistry. The multi-step synthetic route involves strategic functionalization of the thienopyrazole core followed by coupling with the benzamide group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to ensure high yield and purity. These methodologies align with contemporary trends in synthetic chemistry aimed at improving efficiency and sustainability.

In clinical research settings, 4-Ethoxy-N-[2-(2-methylphenyl)-5-Oxo - 2 H , 4 H , 6 H - 5 lambda 4 -Thieno [ 3 , 4 - c ] Pyrazol - 3 - yl ] Benzamide has been evaluated for its potential therapeutic applications. Preliminary studies suggest that it exhibits promising activity against various disease models. For example, its ability to inhibit inflammatory cytokine production has been observed in in vitro assays using macrophage cell lines. Additionally, this compound has shown efficacy in reducing tumor growth in animal models, indicating its potential as an anticancer agent.

The development of novel drug candidates like 1007550 -70 -0 relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The integration of high-throughput screening technologies has accelerated the identification of bioactive compounds, including derivatives of thienopyrazole. These technologies enable rapid testing of large libraries of compounds for their biological activity, thereby streamlining the drug discovery process.

Future directions in research on 1007550 -70 -0 include exploring its mechanism of action at a molecular level. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being utilized to elucidate how this compound interacts with biological targets. Understanding these interactions will provide critical insights into its therapeutic potential and guide further optimization efforts.

The environmental impact of synthesizing and utilizing 1007550 -70 -0 is also an important consideration. Green chemistry principles are being incorporated into synthetic protocols to minimize waste generation and reduce reliance on hazardous reagents. Sustainable practices such as solvent recovery and catalytic processes are being implemented to ensure that drug development is environmentally responsible.

In conclusion, 1007550 -70 -0 (CAS no:1007550 -70 -0) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features, coupled with promising preclinical data, make it a compelling candidate for further investigation. As research continues, this compound holds great potential for contributing to the development of novel therapeutics that address unmet medical needs.

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